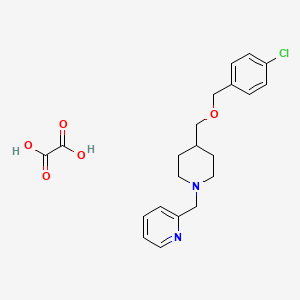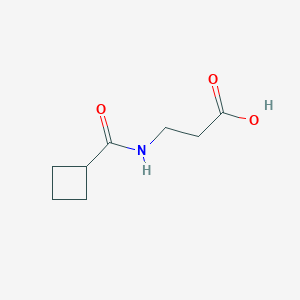
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Wirkmechanismus
The mechanism of action of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is not fully understood. However, research has suggested that it may exert its effects by inhibiting the production of inflammatory cytokines and prostaglandins. Additionally, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of these molecules.
Biochemical and Physiological Effects
Studies have shown that 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects. These include anti-inflammatory, analgesic, and antipyretic properties, as well as potential anticancer activity. However, further research is needed to fully understand the effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole in lab experiments is its potential as a drug candidate. Additionally, its anti-inflammatory and analgesic properties make it a useful tool for studying the mechanisms of these processes. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole. These include investigating its potential as an anticancer agent, exploring its activity in different cell types, and further elucidating its mechanism of action. Additionally, studies could be conducted to investigate potential side effects and to optimize the synthesis method for increased efficiency and yield.
Conclusion
In conclusion, 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound with potential applications in drug development. Its anti-inflammatory, analgesic, and antipyretic properties, as well as potential anticancer activity, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method.
Synthesemethoden
The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves the reaction of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde with cyclopropylhydrazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Wissenschaftliche Forschungsanwendungen
Research has shown that 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has potential applications in drug development. Studies have shown that this compound exhibits anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)10-3-1-2-9(6-10)13-19-14(23-22-13)12-7-11(20-21-12)8-4-5-8/h1-3,6-8H,4-5H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYNRIOFYCYKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide](/img/structure/B2419576.png)


![N-[3-cyano-4-[(4-methylphenyl)thio]phenyl]-4-fluorobenzamide](/img/structure/B2419579.png)

![N-(4-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2419583.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2419589.png)



![4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2419597.png)